Methyl 3-(2-bromophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2-bromophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-bromophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 3-(2-bromophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(2-bromophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(2-bromophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The bromine atom and ester group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Methyl 3-(2-bromophenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Methyl 3-(4-bromophenyl)-3-oxopropanoate: Differing in the position of the bromine atom on the phenyl ring, which can influence the compound’s reactivity and biological activity.
Ethyl 3-(2-bromophenyl)-3-oxopropanoate: Variation in the ester group, which can affect the compound’s solubility and reactivity.
Methyl 3-(2-chlorophenyl)-3-oxopropanoate: Substitution of bromine with chlorine, leading to differences in chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(2-bromophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPQBSYXCTIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373744 | |
Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294881-08-6 | |
Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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